Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate
Description
Properties
IUPAC Name |
methyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-8-11-5-7(14-8)4-10-6-9(12)13-2/h5,10H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBGHPRONZXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate typically involves the reaction of 2-ethyl-1,3-thiazole-5-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole sulfur atom and the secondary amine group are primary sites for oxidation:
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Thiazole sulfur oxidation : Treatment with peracids (e.g., m-chloroperbenzoic acid or peracetic acid) or hydrogen peroxide may yield sulfoxide or sulfone derivatives. For example, m-chloroperbenzoic acid in dichloromethane at 0–5°C selectively oxidizes thiazole sulfur to sulfoxides, while prolonged reaction times or excess oxidant produce sulfones .
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Amine oxidation : The secondary amine may undergo oxidation to form a nitroso or hydroxylamine intermediate under strong oxidizing conditions (e.g., potassium permanganate or Dess-Martin periodinane) .
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis:
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Acidic hydrolysis : Refluxing with concentrated hydrochloric acid converts the ester to a carboxylic acid .
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Basic hydrolysis : Treatment with aqueous sodium hydroxide yields the sodium carboxylate salt, which can be acidified to isolate the free acid .
Halogenation
Electrophilic halogenation may occur at the thiazole ring’s 4-position (if unsubstituted):
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Bromination : N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/water at −5–0°C introduces bromine at the 4-position, as demonstrated in analogous thiazole derivatives .
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Chlorination : Phosphorus pentachloride or sulfuryl chloride may facilitate chlorination under anhydrous conditions .
Alkylation and Acylation
The secondary amine participates in nucleophilic substitution or acylation:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) forms tertiary amines .
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Acylation : Treatment with acetyl chloride or anhydrides in pyridine produces acetamide derivatives .
Reduction Reactions
Selective reduction pathways include:
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Ester reduction : Lithium aluminum hydride (LiAlH4) reduces the ester to a primary alcohol.
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Thiazole ring hydrogenation : Catalytic hydrogenation (H2/Pd-C) under high pressure may partially saturate the thiazole ring, though this is less common due to aromatic stability .
Comparative Reaction Table
*Yields based on analogous reactions in cited literature.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its thiazole moiety is known for biological activity, which can be leveraged in drug design.
Case Studies
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound could potentially be developed into an antibiotic or antifungal agent. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi effectively .
- Cancer Research : Some thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, warranting further research .
Agricultural Applications
The compound's unique structure may also find applications in agriculture as a pesticide or herbicide. Thiazole-containing compounds are known for their ability to disrupt metabolic pathways in pests.
Case Studies
- Pesticidal Efficacy : Preliminary tests on related thiazole compounds have shown effective pest control capabilities. The potential use of this compound as a bio-pesticide can be explored further to enhance crop protection .
Materials Science
In materials science, the compound may serve as a precursor for synthesizing novel materials with specific properties.
Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties due to its thiazole ring structure.
Analytical Chemistry
This compound can also play a role in analytical chemistry as a standard reference material for developing analytical methods.
Use Cases
- Chromatography Standards : Its defined structure allows it to be used as a standard in chromatographic methods for the analysis of other thiazole derivatives.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Known for its antimicrobial properties.
2-Ethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is unique due to its specific structure, which combines the thiazole ring with an aminoacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate (CAS Number: 596130-69-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, known for contributing to various pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.29 g/mol. Its structure can be represented as follows:
Mechanisms of Biological Activity
1. Modulation of AMPA Receptors
Recent studies have indicated that thiazole derivatives can act as modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. Research on related compounds has shown that they can serve as negative allosteric modulators of GluA2 AMPA receptors, affecting receptor kinetics and current amplitude significantly . this compound may exhibit similar properties due to its structural similarity to other thiazole derivatives.
2. Antimicrobial Activity
Thiazole derivatives are often evaluated for their antimicrobial properties. Compounds with thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains . Although specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest potential efficacy.
Table 1: Summary of Biological Activities of Related Thiazole Derivatives
| Compound Name | Activity Type | Target/Pathogen | MIC (µM) |
|---|---|---|---|
| MMH-5 | Negative allosteric modulator | GluA2 AMPA receptor | N/A |
| MMH-4 | Negative allosteric modulator | GluA2 AMPA receptor | N/A |
| Compound 12a | Antibacterial | E. coli | 0.0195 |
| Compound 15 | Antibacterial | B. mycoides | 0.0098 |
| Compound X | Antifungal | C. albicans | 0.039 |
Note: The MIC values represent the concentration required to inhibit the growth of the respective pathogens.
Case Study: Thiazole Derivatives in Neurological Disorders
A study exploring the effects of thiazole derivatives on neurological conditions highlighted their potential neuroprotective roles by modulating AMPA receptor activity . Such findings underscore the relevance of this compound in neuropharmacology.
Q & A
Q. What synthetic routes are commonly employed for Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate?
The compound is typically synthesized via multicomponent condensation reactions. For example, methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate can react with alkylamines and formaldehyde under varied conditions (methanol, ethanol, acetonitrile) to yield derivatives. Solvent choice and catalysts like TsOH influence reaction efficiency and stereochemical outcomes . Optimization of stoichiometry and temperature is critical to minimize side products.
Q. Which spectroscopic methods are most effective for structural validation?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary techniques. For example, ¹H/¹³C NMR confirms proton environments and carbon frameworks, while X-ray diffraction resolves bond lengths, angles, and stereochemistry. In related thiazole derivatives, hydrogen bonding (e.g., N–H⋯O) and halogen interactions (Cl⋯O) are quantified using SHELXL refinement .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection and elemental analysis (C, H, N, S) are standard. Melting point consistency and thin-layer chromatography (TLC) with silica gel plates further validate purity. Discrepancies in calculated vs. experimental elemental composition indicate impurities .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Discrepancies in R-values or electron density maps require iterative refinement using software like SHELXL . Constraints (e.g., isotropic displacement parameters for hydrogen atoms) and restraints (e.g., bond lengths) improve model accuracy. For example, in ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate , anisotropic refinement of non-hydrogen atoms and Fourier difference maps resolved positional ambiguities .
Q. What strategies optimize bioactivity in thiazole derivatives?
Structure-activity relationship (SAR) studies suggest that substituent electronegativity and conformational rigidity enhance biological activity. For instance, introducing nitroimino groups or fluorophenyl moieties improves antimicrobial potency by increasing electron-deficient regions for target binding . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like GSK-3β .
Q. How do solvent polarity and reaction kinetics influence synthetic yields?
Polar aprotic solvents (e.g., acetonitrile) accelerate nucleophilic substitutions in thiazole synthesis by stabilizing transition states. Kinetic studies using HPLC-MS reveal that reactions in ethanol proceed via first-order kinetics, whereas acetic acid promotes side reactions (e.g., ester hydrolysis) .
Q. What role do halogen bonds play in crystal stabilization?
In ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate , short Cl⋯O contacts (3.020 Å) with near-linear angles (178.1°) indicate strong halogen bonding. These interactions, alongside hydrogen bonds, contribute to lattice energy and thermal stability .
Q. How can reaction mechanisms be elucidated for multicomponent syntheses?
Mechanistic pathways are inferred via intermediate trapping (e.g., Schiff base isolation) and isotopic labeling. For example, ¹⁵N-labeled formaldehyde in condensation reactions confirms imine formation steps via NMR isotope shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
